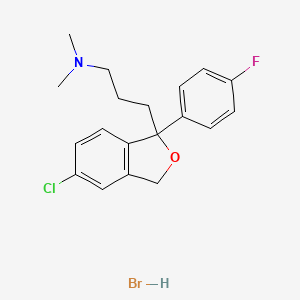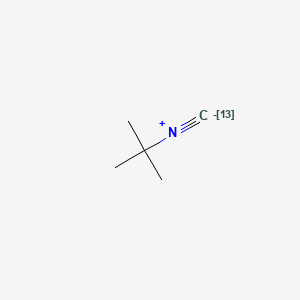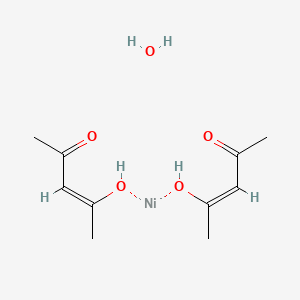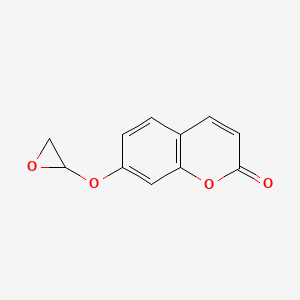
7-(Oxiran-2-yloxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yloxy)chromen-2-one typically involves the epoxidation of 7-hydroxycoumarin. The process begins with the hydroxylation of coumarin to produce 7-hydroxycoumarin. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(Oxiran-2-yloxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized coumarin derivatives, while reduction can produce diols.
Scientific Research Applications
7-(Oxiran-2-yloxy)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(Oxiran-2-yloxy)chromen-2-one involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects. The compound may also modulate various signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Coumarin: The parent compound of 7-(Oxiran-2-yloxy)chromen-2-one, known for its fragrant properties and use in perfumes and flavorings.
7-Hydroxycoumarin: An intermediate in the synthesis of the epoxide, with known antioxidant and anti-inflammatory properties.
Epoxycoumarins: A class of compounds similar to this compound, with varying substituents on the coumarin ring.
Uniqueness: this compound is unique due to its epoxide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other coumarin derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
120876-05-3 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.181 |
IUPAC Name |
7-(oxiran-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C11H8O4/c12-10-4-2-7-1-3-8(5-9(7)15-10)14-11-6-13-11/h1-5,11H,6H2 |
InChI Key |
MBKANXDRVRXIHX-UHFFFAOYSA-N |
SMILES |
C1C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Synonyms |
7-(Oxiranyloxy)-2H-1-benzopyran-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


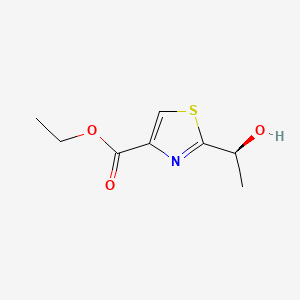
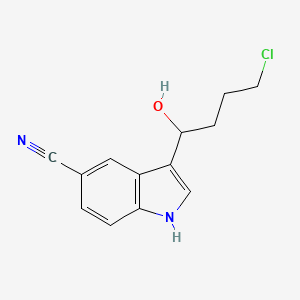
![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/new.no-structure.jpg)
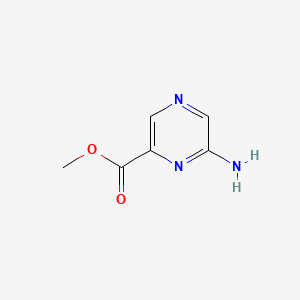


![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
